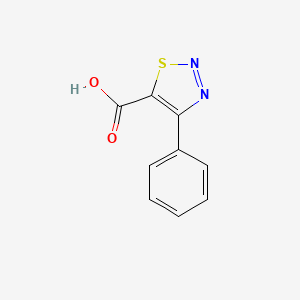

4-苯基-1,2,3-噻二唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

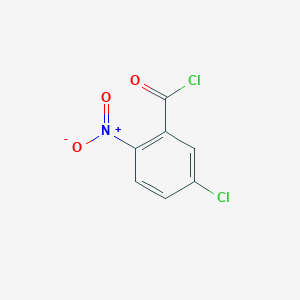

The synthesis of thiadiazole derivatives often involves the formation of a thioketene intermediate that can react with various nucleophiles to produce esters or amides. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce such intermediates, which can further undergo cyclization to yield N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved . Additionally, the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione has been optimized, involving reactions such as hydrazinolysis and nucleophilic addition, followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular and crystal structures of thiadiazole derivatives have been extensively studied. For instance, 5-Phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles form consistent dimers via N–H···N intermolecular hydrogen bonds . The electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid have been analyzed using density functional theory, revealing insights into hydrogen bonding and solvent effects .

Chemical Reactions Analysis

Thiadiazole derivatives exhibit a variety of chemical behaviors. The reactivity of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, for example, demonstrates the potential for ring opening and subsequent reactions with nucleophiles . The formation of dimers through hydrogen bonding is a common feature in thiadiazole chemistry, as seen in the case of 5-Phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Carboxylic acid derivatives containing the 1,3,4-thiadiazole ring exhibit liquid crystalline behaviors, with properties such as the Smectic C phase being dependent on the length of the alkoxy chain . The antimicrobial activities of 1,3,4-thiadiazole derivatives have been evaluated, showing significant activity against various microbial strains . Additionally, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids demonstrate the importance of hydrogen bonding and weak interactions in determining the solid-state properties .

科学研究应用

合成化学和材料科学

4-苯基-1,2,3-噻二唑-5-羧酸作为 3-取代-6-苯基-1,2,4-三唑并[3,4-b][1,3,4]噻二唑的微波增强合成中的前体,展示了一种环境友好的程序,该程序受益于较短的反应时间和较高的产率。这种方法对于创建在材料科学和药物中具有潜在应用的杂环化合物非常重要 (赵桂芳,2008 年)。

该化合物的衍生物,特别是那些具有 1,3,4-噻二唑部分的衍生物,已被研究其液晶行为。当含有该环的羧酸衍生物配有长烷氧基链时,会显示出近晶相 C,这对于液晶显示器和其他光学应用的开发至关重要 (H. J. Jaffer、Yasmeen A. Aldhaif、I. H. Tomi,2017 年)。

药物化学

在药物化学中,4-苯基-1,2,3-噻二唑-5-羧酸的衍生物因其生物活性而被探索。例如,含噻二唑的 1,2,4-三唑并[3,4-b][1,3,4]-噻二唑显示出作为杀真菌剂开发的先导化合物的潜力,某些衍生物表现出广谱杀真菌活性。这突出了该化合物在设计具有增强功效的新型农用化学品中的用途 (范志进等,2010 年)。

此外,4-苯基-1,2,3-噻二唑-5-羧酸及其衍生物在合成具有抗菌特性的化合物中得到应用。例如,带有 1,3,4-噻二唑部分的新型羧酸衍生物已显示出对各种微生物的活性,表明它们作为抗菌剂的潜力 (K. Atta 等,2011 年)。

作用机制

Target of Action

Thiadiazole derivatives have been known to interact with various targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s known that thiadiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

For instance, they can inhibit the enzyme cytochrome P450, which is important in the biosynthesis and metabolism of a wide range of endogenous molecules and the metabolism of xenobiotics .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It’s known that thiadiazole derivatives can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .

Action Environment

It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

安全和危害

属性

IUPAC Name |

4-phenylthiadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZLGXDVESJWKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371886 |

Source

|

| Record name | 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78875-63-5 |

Source

|

| Record name | 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78875-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)